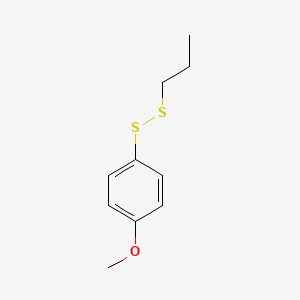
1-Methoxy-4-(propyldisulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(propyldisulfanyl)benzene is an organic compound with the molecular formula C10H14OS2 It is characterized by a benzene ring substituted with a methoxy group and a propyldisulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(propyldisulfanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-iodobenzene with propyl disulfide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-(propyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(propyldisulfanyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methoxy-4-(propyldisulfanyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the propyldisulfanyl group can undergo redox reactions. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
Comparación Con Compuestos Similares
- 1-Methoxy-4-(propylthio)benzene
- 1-Methoxy-4-(propyloxy)benzene
- 1-Methoxy-4-(propylamino)benzene
Comparison: 1-Methoxy-4-(propyldisulfanyl)benzene is unique due to the presence of the disulfide bond, which imparts distinct redox properties compared to its analogs with thio, oxy, or amino groups. This uniqueness makes it valuable for specific applications where redox activity is crucial.
Propiedades
Número CAS |
914264-51-0 |
|---|---|
Fórmula molecular |
C10H14OS2 |
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
1-methoxy-4-(propyldisulfanyl)benzene |
InChI |
InChI=1S/C10H14OS2/c1-3-8-12-13-10-6-4-9(11-2)5-7-10/h4-7H,3,8H2,1-2H3 |
Clave InChI |
ATVYJLRMGVZGCP-UHFFFAOYSA-N |
SMILES canónico |
CCCSSC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)

![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)

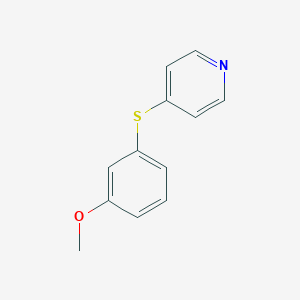
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
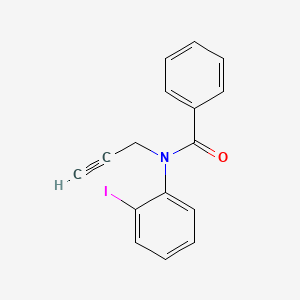
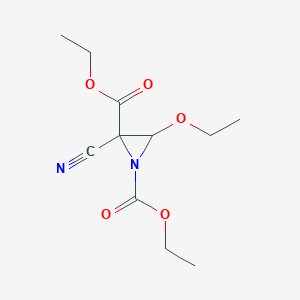
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
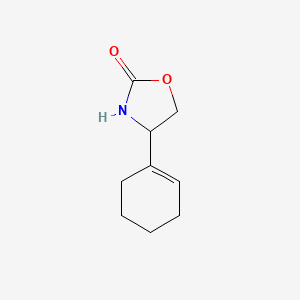
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)

